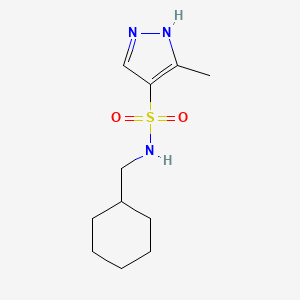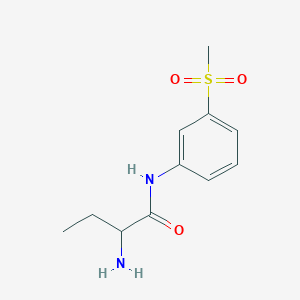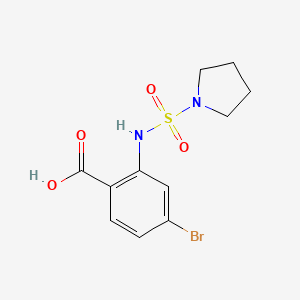![molecular formula C17H21NO B7559382 N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is a chemical compound that falls under the category of phenethylamine. It is also known by the name of methoxymethylphenylmethylamine. This compound has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is not fully understood. However, it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine in lab experiments is that it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This makes it a promising compound to study in the field of neuroscience and pharmacology. However, one of the limitations of using N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to draw conclusions about its potential applications.
Future Directions
There are a number of future directions for research on N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to investigate its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is a chemical compound that has potential applications in the field of neuroscience and pharmacology. Its synthesis method involves a multi-step process, and it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. Its mechanism of action is not fully understood, but it is believed to act as a serotonin and dopamine releaser. It has a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are a number of future directions for research on N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane in the presence of a catalyst to form 2-nitropropene. The second step involves the reduction of 2-nitropropene to 2-amino-1-phenylpropane. The final step involves the reaction of 2-amino-1-phenylpropane with paraformaldehyde and methanol to form N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine.
Scientific Research Applications
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This has led researchers to investigate the potential psychoactive effects of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine.
properties
IUPAC Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(15-8-4-3-5-9-15)18-12-16-10-6-7-11-17(16)13-19-2/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYPJZXNGODEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)
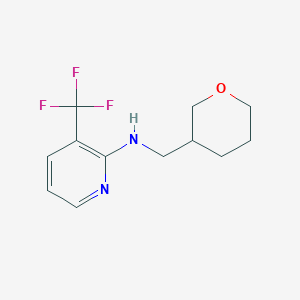
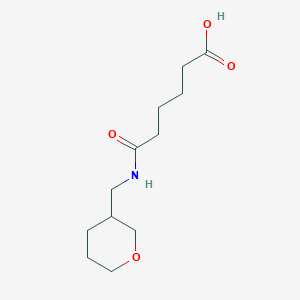
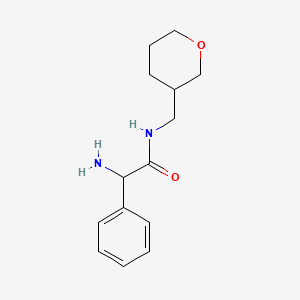

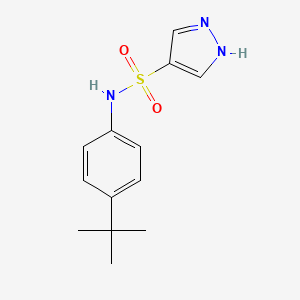
![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
